molecular formula C7H12O4<br>OC(CH3)OCH2CH(CH3)OC(CH3)O<br>C7H12O4 B008362 Propylene glycol diacetate CAS No. 623-84-7

Propylene glycol diacetate

Cat. No. B008362
CAS RN: 623-84-7
M. Wt: 160.17 g/mol
InChI Key: MLHOXUWWKVQEJB-UHFFFAOYSA-N
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Patent
US03981908

Procedure details

2 g silicon tetrachloride were dissolved together with 2 g cuprous chloride and 2 g cupric chloride in 500 ml glacial acetic acid and 50 ml acetic anhydride. This solution was saturated with propylene and with compressed air at 40 atmospheres, and then heated to 160°C. Distillation resulted in the preparation of 4.6 g propylene glycol diacetate.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si](Cl)(Cl)(Cl)Cl.[CH2:6]=[CH:7][CH3:8].[C:9]([OH:12])(=[O:11])[CH3:10]>C(OC(=O)C)(=O)C>[C:9]([O:12][CH2:6][CH:7]([O:12][C:9](=[O:11])[CH3:10])[CH3:8])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Name
cuprous chloride
Quantity
2 g
Type
reactant
Smiles
Name
cupric chloride
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03981908

Procedure details

2 g silicon tetrachloride were dissolved together with 2 g cuprous chloride and 2 g cupric chloride in 500 ml glacial acetic acid and 50 ml acetic anhydride. This solution was saturated with propylene and with compressed air at 40 atmospheres, and then heated to 160°C. Distillation resulted in the preparation of 4.6 g propylene glycol diacetate.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si](Cl)(Cl)(Cl)Cl.[CH2:6]=[CH:7][CH3:8].[C:9]([OH:12])(=[O:11])[CH3:10]>C(OC(=O)C)(=O)C>[C:9]([O:12][CH2:6][CH:7]([O:12][C:9](=[O:11])[CH3:10])[CH3:8])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Name
cuprous chloride
Quantity
2 g
Type
reactant
Smiles
Name
cupric chloride
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(C)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.